Regioisomeric Differentiation: 4-Methoxybenzoyl vs. 3-Methoxybenzoyl Substitution
CAS 903281-75-4 bears a 4-methoxybenzoyl group at the indolizine C3 position, distinguishing it from its closest regioisomer, 2-amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide (CAS 905778-43-0). While the two compounds share identical molecular formula, molecular weight (454.31 g/mol), and N-aryl substitution, the para- vs. meta-methoxy orientation alters the spatial trajectory of the methoxy oxygen lone pair and the overall molecular dipole moment [1][2]. In indolizine-based kinase inhibitor series, the position of the methoxy substituent on the benzoyl ring has been shown to influence both potency and selectivity through differential hinge-region hydrogen-bond interactions [3].
| Evidence Dimension | Methoxy substituent position on 3-benzoyl ring (regiochemistry) |
|---|---|
| Target Compound Data | 4-methoxy (para) substitution; SMILES: COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N [1] |
| Comparator Or Baseline | 3-methoxy (meta) isomer; CAS 905778-43-0; SMILES differs only in methoxy position [2] |
| Quantified Difference | Isosteric replacement; identical MW (454.31) and formula (C₂₃H₁₇Cl₂N₃O₃); differentiated solely by methoxy ring position (para vs. meta) |
| Conditions | Structural comparison based on PubChem-registered structures [1][2] |
Why This Matters
Regioisomeric integrity is critical for SAR reproducibility; procurement of the incorrect regioisomer would introduce an uncontrolled variable into any kinase inhibition or cellular assay.
- [1] PubChem. Compound Summary for CID 18576447: 2-Amino-N-(3,5-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/18576447 (accessed Apr 2026). View Source
- [2] Kuujia.com. CAS 905778-43-0: 2-Amino-N-(3,5-dichlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide. https://www.kuujia.com/cas-905778-43-0.html (accessed Apr 2026). View Source
- [3] Dawood, K.M., Abbas, A.A. Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 2020, 30(9), 695–714. View Source
